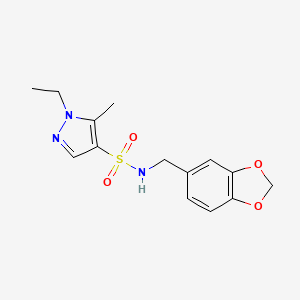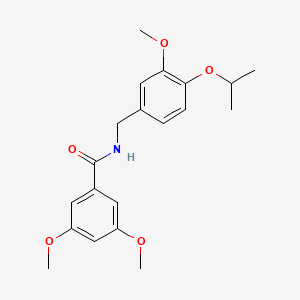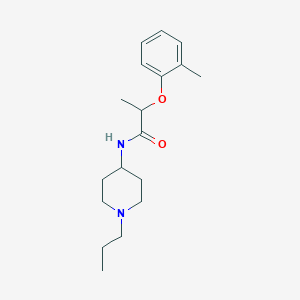
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as BDP-9066, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle progression. In diabetes, this compound activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In diabetes, this compound improves glucose tolerance and reduces insulin resistance, which leads to improved glucose and lipid metabolism. In Alzheimer's disease, this compound reduces amyloid-beta accumulation and improves cognitive function, which leads to improved memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, which allows for the study of specific biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the validity of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of more efficient synthesis methods for this compound, which can improve its availability for research. Another direction is the study of the potential side effects of this compound, which can inform its safe use in clinical applications. Finally, the study of the potential use of this compound in combination with other drugs or therapies can provide new insights into its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(8-15-17)22(18,19)16-7-11-4-5-12-13(6-11)21-9-20-12/h4-6,8,16H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHZAYTUMGUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4739748.png)

![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![ethyl 4,5-dimethyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4739764.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739779.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739783.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)

![N-(3-acetylphenyl)-3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4739798.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B4739834.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)

![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)